1,3-Benzodithiol-2-one
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Overview
Description
1,3-Benzodithiol-2-one is a heterocyclic compound with the molecular formula C₇H₄OS₂ and a molecular weight of 168.236 g/mol It is characterized by a benzene ring fused with a dithiolane ring, where the sulfur atoms are positioned at the 1 and 3 positions, and a carbonyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodithiol-2-one can be synthesized through several methods. One common method involves the reaction of ortho-mercaptoaniline with carbon disulfide in the presence of a base, followed by cyclization . Another method includes the reaction of ortho-mercaptobenzoic acid with phosphorus pentasulfide, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,3-Benzodithiol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzodithiol-2-one involves its interaction with various molecular targets. The compound can act as a sulfur-transferring agent, facilitating the transformation of phosphonothioate and phosphonate diesters into their corresponding phosphorothioates . This activity is crucial in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides, which are important in genetic research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3H-1,2-Benzodithiol-3-one: Similar in structure but differs in the position of the carbonyl group.
1,3-Benzodithiole-2-thione: Contains a thione group instead of a carbonyl group.
1,2-Benzisothiazol-3(2H)-one: Contains a nitrogen atom in the ring structure.
Uniqueness
Its ability to act as a sulfur-transferring agent sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-benzodithiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTJMBFHQMPFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211615 |
Source
|
Record name | 1,3-Benzodithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62576-04-9 |
Source
|
Record name | 1,3-Benzodithiol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062576049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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